Dabigatran etexilate

Catalog No.
S549058
CAS No.
211915-06-9
M.F
C34H41N7O5
M. Wt
627.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dabigatran etexilate

CAS Number

211915-06-9

Product Name

Dabigatran etexilate

IUPAC Name

ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Molecular Formula

C34H41N7O5

Molecular Weight

627.7 g/mol

InChI

InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)

InChI Key

KSGXQBZTULBEEQ-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N

Solubility

1.8mg/ml, partly soluble

Synonyms

BIBR 953; BIBR-953; BIBR953; Dabigatran Etexilate; Pradaxa and Prazaxa

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N

Isomeric SMILES

CCCCCCOC(=O)/N=C(\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)/N

Description

The exact mass of the compound Dabigatran is 627.31692 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Non-valvular Atrial Fibrillation (NVAF)

    Atrial fibrillation (AF) is an irregular heartbeat that increases the risk of stroke. Dabigatran has been extensively studied in clinical trials for preventing stroke in patients with NVAF. Large-scale trials, such as the RE-LY trial , have demonstrated dabigatran to be non-inferior to warfarin in preventing stroke and systemic embolism, while offering a potentially lower risk of major bleeding [1].

  • Dosage Optimization and Special Populations

    Research is ongoing to optimize dabigatran dosage for specific patient populations. Studies have explored the efficacy and safety of different dabigatran doses, including a very low-dose of 75 mg twice daily, for patients with decreased renal function, elderly individuals, and those with a history of gastrointestinal bleeding [2].

  • Head-to-Head Comparisons with Other DOACs

    With the introduction of other DOACs, scientific research is now comparing dabigatran's effectiveness and safety profile against these newer medications. These studies aim to identify the most suitable DOAC for various patient subgroups based on factors like stroke risk, bleeding risk, and potential drug interactions.

Ongoing Research Areas

The scientific investigation of dabigatran continues to explore its potential benefits and limitations. Some ongoing research areas include:

  • Long-Term Safety and Efficacy

    Long-term studies are crucial to evaluate the safety and effectiveness of dabigatran over extended periods in real-world clinical settings.

  • Combination Therapy

    Research is exploring the potential benefits and risks of combining dabigatran with other medications, such as antiplatelet drugs, for further stroke prevention.

  • Reversal Strategies

    In case of uncontrolled bleeding events, research is ongoing to develop effective reversal agents for dabigatran, similar to the existing options for warfarin.

Dabigatran etexilate is an oral anticoagulant that functions as a direct thrombin inhibitor. It is a double prodrug, meaning it is converted into its active form, dabigatran, through hydrolysis by carboxylesterases in the intestines and liver. The chemical formula for dabigatran etexilate is C34H41N7O5C_{34}H_{41}N_{7}O_{5}, with a molecular weight of approximately 627.73 g/mol . This compound is primarily indicated for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis and pulmonary embolism .

Dabigatran acts as a direct thrombin inhibitor (DTI). It works by reversibly binding to the active site of thrombin, thereby preventing it from cleaving fibrinogen, a key protein involved in blood clot formation []. This inhibition disrupts the clotting cascade, ultimately reducing the risk of blood clot development.

Dabigatran carries a potential risk of bleeding, especially when taken in high doses or combined with other medications that also affect blood clotting []. Unlike warfarin, there is no specific antidote to reverse the anticoagulant effect of dabigatran in case of severe bleeding [].

Here are some additional safety points to consider:

  • Dabigatran may interact with certain foods and medications, altering its effectiveness [].
  • Kidney function needs to be monitored regularly as impaired kidneys can affect the elimination of dabigatran and increase bleeding risk [].

The primary chemical reaction involving dabigatran etexilate is its hydrolysis to form dabigatran. This reaction is catalyzed by intestinal and hepatic carboxylesterases:

Dabigatran etexilate+H2OcarboxylesterasesDabigatran+other metabolites\text{Dabigatran etexilate}+H_2O\xrightarrow{\text{carboxylesterases}}\text{Dabigatran}+\text{other metabolites}

In addition to hydrolysis, dabigatran can undergo glucuronidation via uridine diphosphate-glucuronosyltransferases, resulting in various acyl glucuronides that exhibit anticoagulant activity but are less prevalent than the parent compound .

Dabigatran acts as a reversible competitive inhibitor of thrombin, thereby preventing the conversion of fibrinogen to fibrin, which is crucial for blood clot formation. Its anticoagulant effects are monitored using specific coagulation tests such as the ecarin clotting time and activated partial thromboplastin time. Unlike warfarin, dabigatran does not require routine monitoring of international normalized ratio .

The synthesis of dabigatran etexilate has been explored through various methods. A notable approach involves using n-hexyl-4-nitrophenyl carbonate as a synthon, allowing for a more efficient synthesis pathway. The process typically includes several steps:

  • Formation of the intermediate compounds.
  • Coupling reactions to build the core structure.
  • Final hydrolysis to yield dabigatran etexilate.

This method emphasizes efficiency and yield in producing the prodrug .

Dabigatran etexilate is primarily used in clinical settings for:

  • Prevention of stroke in patients with non-valvular atrial fibrillation.
  • Treatment and prevention of deep vein thrombosis and pulmonary embolism.
  • Post-operative management in patients undergoing hip or knee replacement surgeries to reduce thromboembolic events .

Dabigatran etexilate exhibits significant interactions with various drugs, particularly those affecting P-glycoprotein transporters. Notable interactions include:

  • P-glycoprotein inducers (e.g., rifampin) that can decrease dabigatran levels.
  • P-glycoprotein inhibitors (e.g., dronedarone, ketoconazole) that may increase exposure to dabigatran, necessitating caution during coadministration .

Adverse reactions include bleeding complications and gastritis-like symptoms, emphasizing the need for careful patient monitoring .

Dabigatran etexilate can be compared with several other anticoagulants, highlighting its unique properties:

Compound NameMechanism of ActionIndicationsUnique Features
RivaroxabanFactor Xa inhibitorAtrial fibrillation, DVTOnce-daily dosing
ApixabanFactor Xa inhibitorAtrial fibrillation, DVTLower bleeding risk compared to warfarin
EdoxabanFactor Xa inhibitorAtrial fibrillation, DVTRequires dose adjustment based on renal function
WarfarinVitamin K antagonistVarious thromboembolic disordersRequires INR monitoring

Dabigatran's unique feature lies in its direct inhibition of thrombin rather than targeting factor Xa, providing a distinct mechanism that may offer advantages in certain clinical scenarios .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

627.31691743 g/mol

Monoisotopic Mass

627.31691743 g/mol

Heavy Atom Count

46

LogP

3.8

Appearance

Solid powder

Melting Point

180 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2E18WX195X

Drug Indication

Dabigatran etexilate is available in both oral pellet and capsule form. Dabigatran etexilate pellets are indicated for the treatment of venous thromboembolic events (VTE) in pediatric patients between three months and 12 years of age who have been treated with a parenteral anticoagulant for at least 5 days. They are also indicated in the same age group to reduce the risk of recurrence of VTE in patients who have been previously treated. In capsule form, dabigatran etexilate is indicated in adults to reduce the risk of stroke and systemic embolism associated with non-valvular atrial fibrillation and for the treatment of deep venous thrombosis (DVT) and pulmonary embolism (PE) in patients who have been treated with a parenteral anticoagulant for 5-10 days. It is also indicated in adults to reduce the risk of recurrence of DVT and PE in patients who have been previously treated and for the prophylaxis of DVT and PE in patients who have undergone hip replacement surgery. Lastly, it is indicated in pediatric patients between eight and 18 years of age for the treatment of venous thromboembolic events (VTE) in patients who have been treated with a parenteral anticoagulant for at least 5 days and to reduce the risk of recurrence of VTE in patients who have been previously treated. Dabigatran etexilate is also approved by the EMA to prevent VTE in adult patients. For pediatric patients, Dabigatran etexilate is used to treat TVE and prevent recurrent TVE for patients from birth to less than 18 years of age.
FDA Label

Mechanism of Action

Hemostasis is a complex process that balances coagulation to prevent excessive thrombus formation or excessive bleeding. Central to the coagulation process is the serine protease thrombin (FIIa), which is synthesized as inactive prothrombin (FII) and subsequently activated by FXa/FVa, leading to a positive feedback loop and the production of large quantities of thrombin; once enough thrombin is formed, it cleaves soluble fibrinogen to form insoluble fibrin fibres that, together with aggregated platelets, form a clot. Although beneficial in wound healing, aberrant thrombus formation can lead to serious health consequences. Dabigatran is a univalent reversible direct thrombin inhibitor (DTI) that competitively inhibits thrombin with a Ki of 4.5 ± 0.2 nmol/L. Furthermore, the reversible nature of the inhibition is believed to allow for some normal physiological thrombin function, which may help alleviate some adverse effects associated with anticoagulation therapy. In addition, dabigatran has several glucuronidated metabolites, all of which have been shown to possess _in vitro_ activity similar to the parent compound. In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway. However, the mechanism remains unclear as dabigatran inhibits platelet aggregation stimulated by thrombin and von Willebrand factor (vWF), but not by other pathways such as ADP- or thromboxane A2-induced aggregation.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
F2 [HSA:2147] [KO:K01313]

Absorption Distribution and Excretion

Oral dabigatran has a bioavailability of 3-7%, although the relative bioavailability of dabigatran pellets is 37% higher than that for capsules and the bioavailability increases to 75% when the capsule shell is removed; dabigatran capsules should not be tampered with in any way prior to administration. The Cmax is achieved by one hour following oral dosing, which is extended to two hours if accompanied by a high-fat meal. Dabigatran can be taken with or without food. Dabigatran pharmacokinetics are approximately linear over a range of 10-400 mg in healthy adults and adult patients and it has an accumulation factor of two in adult and pediatric patients.
Dabigatran is primarily eliminated in the urine. Following oral administration of radiolabeled dabigatran, 7% of the radioactivity is recovered in urine and 86% is recovered in feces.
Dabigatran has a volume of distribution of 50-70L.
Following intravenous administration, renal clearance constitutes ~80% of total dabigatran clearance.

Metabolism Metabolites

Dabigatran is administered as the orally available prodrug dabigatran etexilate that is subsequently metabolized to the active form. _In vitro_ studies and observations regarding the oral bioavailability and levels of plasma prodrug suggest extensive first-pass metabolism by carboxylesterases, first by intestinal CES2 to form BIBR0951 (also known as M2) and then subsequently by hepatic CES1 to form [dabigatran]. Dabigatran etexilate can also first undergo CES1-mediated hydrolysis to BIBR1087 (M1) followed by CES2-mediated hydrolysis to [dabigatran], though it is hypothesized that the former pathway accounts for most of the active form in plasma. Dabigatran can undergo 1-_O_-acyl glucuronidation by UGT1A9, UGT2B7, and UGT2B15 followed by acyl migration to form the corresponding 2-_O_-, 3-_O_-, and 4-_O_-acyl glucuronides; all of these acyl glucuronides exhibit activity similar to [dabigatran] but account for a small fraction of recovered metabolites. In addition to these better characterized metabolic pathways, detailed LC/MS characterization suggests a wide variety of possible metabolites following oral or intravenous administration, most of which are present in only trace amounts in plasma, urine, or feces. These include a variety of oxidation, hydrolysis, and conjugation products, including through the addition of mannitol.

Wikipedia

Dabigatran etexilate mesylate

FDA Medication Guides

Pradaxa

Biological Half Life

Dabigatran has a half-life of 12-17 hours in adult patients and 12-14 hours in pediatric patients.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-04-14
1: Douxfils J, Mullier F, Dogné JM. Dose tailoring of dabigatran etexilate: obvious or excessive? Expert Opin Drug Saf. 2015 Aug;14(8):1283-9. doi: 10.1517/14740338.2015.1049995. Review. PubMed PMID: 25994994.
2: Dzeshka MS, Lip GY. Warfarin versus dabigatran etexilate: an assessment of efficacy and safety in patients with atrial fibrillation. Expert Opin Drug Saf. 2015 Jan;14(1):45-62. doi: 10.1517/14740338.2015.973847. Review. PubMed PMID: 25341529.
3: Greig SL, McKeage K. Dabigatran etexilate: a review of its use in the treatment of acute venous thromboembolism and prevention of venous thromboembolism recurrence. Drugs. 2014 Oct;74(15):1785-800. doi: 10.1007/s40265-014-0304-7. Review. PubMed PMID: 25270377.
4: Tabata E, Yasaka M, Wakugawa Y, Okada Y. Recombinant tissue-type plasminogen activator (rt-PA) therapy in an acute stroke patient taking dabigatran etexilate: a case report and literature review. Intern Med. 2014;53(14):1515-7. Review. PubMed PMID: 25030563.
5: Vora A. Dabigatran etexilate in atrial fibrillation. J Assoc Physicians India. 2013 Dec;61(12):900-2. Review. PubMed PMID: 24968547.
6: Douxfils J, Buckinx F, Mullier F, Minet V, Rabenda V, Reginster JY, Hainaut P, Bruyère O, Dogné JM. Dabigatran etexilate and risk of myocardial infarction, other cardiovascular events, major bleeding, and all-cause mortality: a systematic review and meta-analysis of randomized controlled trials. J Am Heart Assoc. 2014 Jun 6;3(3):e000515. doi: 10.1161/JAHA.113.000515. Review. PubMed PMID: 24906369; PubMed Central PMCID: PMC4309041.
7: Brown R, Lip GY, Gallego P. Dabigatran etexilate for venous thromboembolism: a safety evaluation. Expert Opin Drug Saf. 2014 May;13(5):639-47. doi: 10.1517/14740338.2014.895321. Review. PubMed PMID: 24598005.
8: Chin PK, Wright DF, Patterson DM, Doogue MP, Begg EJ. A proposal for dose-adjustment of dabigatran etexilate in atrial fibrillation guided by thrombin time. Br J Clin Pharmacol. 2014 Sep;78(3):599-609. doi: 10.1111/bcp.12364. Review. PubMed PMID: 24592851; PubMed Central PMCID: PMC4243910.
9: Hohnloser SH, Camm AJ. Safety and efficacy of dabigatran etexilate during catheter ablation of atrial fibrillation: a meta-analysis of the literature. Europace. 2013 Oct;15(10):1407-11. doi: 10.1093/europace/eut241. Review. PubMed PMID: 23954917.
10: Ellis CR, Kaiser DW. The clinical efficacy of dabigatran etexilate for preventing stroke in atrial fibrillation patients. Vasc Health Risk Manag. 2013;9:341-52. doi: 10.2147/VHRM.S28271. Review. PubMed PMID: 23874100; PubMed Central PMCID: PMC3711881.
11: Huber K, Connolly SJ, Kher A, Christory F, Dan GA, Hatala R, Kiss RG, Meier B, Merkely B, Pieske B, Potpara T, Stępińska J, Klun NV, Vinereanu D, Widimský P. Practical use of dabigatran etexilate for stroke prevention in atrial fibrillation. Int J Clin Pract. 2013 Jun;67(6):516-26. doi: 10.1111/ijcp.12147. Review. PubMed PMID: 23557519; PubMed Central PMCID: PMC3712459.
12: Croft PE, Cabral KP, Strout TD, Baumann MR, Gibbs MA, Delaney MC. Managing blunt trauma in patients receiving dabigatran etexilate: case study and review of the literature. J Emerg Nurs. 2013 May;39(3):302-8. doi: 10.1016/j.jen.2013.01.016. Review. PubMed PMID: 23541336.
13: Marshall S, Fearon P, Dawson J, Quinn TJ. Stop the clots, but at what cost? Pharmacoeconomics of dabigatran etexilate for the prevention of stroke in subjects with atrial fibrillation: a systematic literature review. Expert Rev Pharmacoecon Outcomes Res. 2013 Feb;13(1):29-42. doi: 10.1586/erp.12.79. Review. PubMed PMID: 23402443.
14: Sarah S. The pharmacology and therapeutic use of dabigatran etexilate. J Clin Pharmacol. 2013 Jan;53(1):1-13. doi: 10.1177/0091270011432169. Review. PubMed PMID: 23400738.
15: Graff J, Harder S. Anticoagulant therapy with the oral direct factor Xa inhibitors rivaroxaban, apixaban and edoxaban and the thrombin inhibitor dabigatran etexilate in patients with hepatic impairment. Clin Pharmacokinet. 2013 Apr;52(4):243-54. doi: 10.1007/s40262-013-0034-0. Review. PubMed PMID: 23389892.
16: Táborský M, Heinc P, Hrčková Y. [Dabigatran etexilate in clinical practice for prevention of thromboembolic events in patients with atrial fibrillation]. Vnitr Lek. 2012 Oct;58(10):769-77. Review. Czech. PubMed PMID: 23121065.
17: McKeage K. Dabigatran etexilate: a pharmacoeconomic review of its use in the prevention of stroke and systemic embolism in patients with atrial fibrillation. Pharmacoeconomics. 2012 Sep 1;30(9):841-55. doi: 10.2165/11209130-000000000-00000. Review. PubMed PMID: 22734683.
18: Burness CB, McKeage K. Dabigatran etexilate: a review of its use for the prevention of venous thromboembolism after total hip or knee replacement surgery. Drugs. 2012 May 7;72(7):963-86. doi: 10.2165/11209080-000000000-00000. Review. PubMed PMID: 22564134.
19: Cheng JW, Vu H. Dabigatran etexilate: an oral direct thrombin inhibitor for the management of thromboembolic disorders. Clin Ther. 2012 Apr;34(4):766-87. doi: 10.1016/j.clinthera.2012.02.022. Review. PubMed PMID: 22444784.
20: Huisman MV, Lip GY, Diener HC, Brueckmann M, van Ryn J, Clemens A. Dabigatran etexilate for stroke prevention in patients with atrial fibrillation: resolving uncertainties in routine practice. Thromb Haemost. 2012 May;107(5):838-47. doi: 10.1160/TH11-10-0718. Review. PubMed PMID: 22318514.

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